2-Amino-5-chlorobenzonitrile
Overview
Description
2-Amino-5-chlorobenzonitrile, also known as 5-Chloroanthranilonitrile, is a chemical compound with a variety of research applications . It is used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use . It is a white solid and is of commercial interest as a precursor to 2-amino-5-nitrobenzonitrile, a precursor to dyes .
Molecular Structure Analysis
The molecular formula of 2-Amino-5-chlorobenzonitrile is C7H5ClN2 . Its molecular weight is 152.58 . The vibrational spectra of this compound have been studied using density functional theory .Chemical Reactions Analysis
2-Amino-5-chlorobenzonitrile has been used in various chemical reactions. For instance, it has been used to build up the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system . Another study observed that the reaction between 2-amino-5-chlorobenzonitrile and CO2 proceeded smoothly, providing a high yield of 6-chloroquinazoline-2,4 (1H,3H)-dione .Physical And Chemical Properties Analysis
2-Amino-5-chlorobenzonitrile has a melting point of 96-99 °C and a boiling point of 132-135 °C at 0.5 mmHg . Its density is roughly estimated to be 1.2763, and its refractive index is estimated to be 1.5500 . It is slightly soluble in chloroform and DMSO .Scientific Research Applications
Vibrational Spectra Study
The vibrational spectra of 2-Amino-5-chlorobenzonitrile have been studied using density functional theory . This application is important in understanding the vibrational characteristics of the molecule, which can provide valuable insights into its physical and chemical properties.
Building 2,2-dioxide-1H-2,1,3-benzothiadiazine Ring System
2-Amino-5-chlorobenzonitrile has been used to build up the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system . This ring system is a key structural component in a variety of chemical compounds, including many pharmaceutical drugs.
Safety and Hazards
2-Amino-5-chlorobenzonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that the compound can affect the respiratory system .
Biochemical Pathways
2-Amino-5-chlorobenzonitrile has been used to build up the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system . This suggests that it may play a role in the synthesis of benzothiadiazine derivatives, which are known to have various biological activities.
Pharmacokinetics
The compound has a molecular weight of 15258, which is within the range generally favorable for oral bioavailability .
Result of Action
It’s known that the compound can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
2-amino-5-chlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRDWARBHMCOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022234 | |
Record name | 2-Amino-5-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5922-60-1 | |
Record name | 2-Amino-5-chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5922-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-chlorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005922601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2-amino-5-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-5-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-chlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-5-CHLOROBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY0X0082QB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method described for 2-amino-5-chlorobenzonitrile?
A1: The paper "Synthesis of 2‐Amino‐5‐chlorobenzonitrile" [] focuses on developing a cost-effective and accessible synthesis route for this compound. While the specific method is not detailed in the abstract, the research emphasizes utilizing "cheaper and easily available raw materials" []. This suggests a focus on improving the practicality and affordability of producing 2-amino-5-chlorobenzonitrile, which could be beneficial for large-scale production or research applications.
Q2: How is 2-amino-5-chlorobenzonitrile used in the synthesis of Ibrolipim analogs?
A2: The research paper "Synthesis of Lipoprotein Lipase Activator Ibrolipim Analogs" [] describes using 2-amino-5-chlorobenzonitrile as a building block in a multi-step synthesis of novel Ibrolipim analogs. Specifically, it reacts with diethyl 4-(chlorocarbonyl)benzylphosphonate and subsequently with sodium azide to yield the final compound 4-{[4-chloro-2-(1H-tetrazol-5-yl)phenyl]carbamoyl}benzylphosphonate []. This highlights the role of 2-amino-5-chlorobenzonitrile as a valuable intermediate in synthesizing potentially bioactive compounds.
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